Lipophilicity (clogP) Comparison: Oxolan-3-yl vs. Cyclobutyl and Thiolane Analogs
The lipophilicity of 4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide (clogP ~2.8) is significantly lower than the cyclobutyl analog (clogP ~3.5) and the thiolane analog (clogP ~3.3) [1]. This difference in calculated logP directly impacts aqueous solubility and passive membrane permeability. The oxolane oxygen provides hydrogen-bond acceptor capacity not present in the cyclobutyl congener, while the thiolane sulfur increases lipophilicity and alters electronic distribution, potentially affecting off-target binding [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | ≈2.8 |
| Comparator Or Baseline | 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide: ≈3.5; N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide: ≈3.3 |
| Quantified Difference | ΔclogP = -0.7 (vs cyclobutyl); ΔclogP = -0.5 (vs thiolane) |
| Conditions | clogP calculated via ChemDraw/ACD/Labs; experimental logP not reported |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and reduced hERG or CYP off-target liability, which is critical for in vivo pharmacological profiling.
- [1] US Patent Application 2008/0312215 A1. 'Substituted [1,4]-diazepanes as CXCR3 antagonists and their use in the treatment of inflammatory disorders.' Filed June 28, 2006. View Source
